

# physical and chemical properties of 4-Methyl-8-hydroxyquinoline

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## Compound of Interest

Compound Name: 4-Methyl-8-hydroxyquinoline

Cat. No.: B1347237

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An In-depth Technical Guide to the Physical and Chemical Properties of **4-Methyl-8-hydroxyquinoline**

## Introduction

**4-Methyl-8-hydroxyquinoline**, a derivative of the versatile organic compound 8-hydroxyquinoline (oxine), is a molecule of significant interest to researchers in medicinal chemistry, materials science, and analytical chemistry. Like its parent compound, it possesses a planar bicyclic structure composed of a pyridine ring fused to a phenol ring. The strategic placement of the hydroxyl group at the C-8 position, in proximity to the ring nitrogen, endows it with potent metal-chelating capabilities.<sup>[1][2][3]</sup> This ability to bind with a variety of metal ions is central to its diverse biological activities, which include antimicrobial, anticancer, and antineurodegenerative properties.<sup>[2][4][5]</sup>

This technical guide provides a comprehensive overview of the core physical and chemical properties of **4-Methyl-8-hydroxyquinoline**. It is intended for researchers, scientists, and drug development professionals, offering structured data, relevant experimental context, and visual representations of key processes to facilitate its application in research and development.

## Core Molecular Properties

The fundamental identity of **4-Methyl-8-hydroxyquinoline** is defined by its molecular structure and associated identifiers. These core attributes are summarized below.

Property	Value	Reference(s)
IUPAC Name	4-methylquinolin-8-ol	[6]
Synonyms	4-Methyl-8-quinolinol, 8-Hydroxylepidine, 8-Hydroxy-4-methylquinoline	[6]
CAS Number	3846-73-9	[6]
Molecular Formula	C <sub>10</sub> H <sub>9</sub> NO	[6][7]
Molecular Weight	159.18 g/mol	[6][7]
Canonical SMILES	<chem>CC1=CC=NC2=C1C=CC=C2O</chem>	[6]
InChI Key	OYUKRQOCPFZNHR-UHFFFAOYSA-N	[6]

## Physical Properties

The physical characteristics of a compound are critical for its handling, formulation, and application. The known physical properties of **4-Methyl-8-hydroxyquinoline** are presented here. It is important to distinguish this compound from its isomer, 8-Methyl-4-hydroxyquinoline (CAS 23432-44-2), which exhibits different physical properties, such as a higher melting point (213-215 °C).[8]

Property	Value	Reference(s)
Appearance	Crystalline solid, off-white to light brown	[8][9]
Melting Point	124 °C	[6]
Boiling Point	326.8 ± 22.0 °C (Predicted for isomer)	[8]
Density	1.210 ± 0.06 g/cm <sup>3</sup> (Predicted for isomer)	[8]
Solubility	Sparingly soluble in water; soluble in organic solvents like ethanol and methanol.	[10]
pKa	The parent compound, 8-hydroxyquinoline, has a pKa of ~9.9 for the phenolic hydroxyl group. A similar value is expected for the 4-methyl derivative.	[3]
LogP	A predicted partition coefficient (LogP) for similar structures is in the range of 1.0-2.0, indicating moderate lipophilicity.	[9]

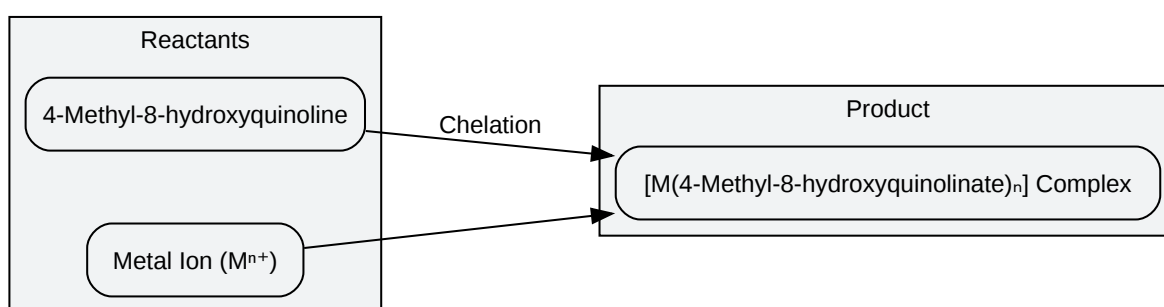
## Chemical Properties and Reactivity

### Stability and Handling

**4-Methyl-8-hydroxyquinoline** is generally stable under standard laboratory conditions.[11] However, like its parent compound, it can be sensitive to prolonged exposure to light and air, which may cause discoloration.[12][13] It is incompatible with strong oxidizing agents.[12] For storage, it is recommended to keep it in a tightly sealed container in a cool, dry, and dark place. [11][12]

## Metal Chelation

The most significant chemical property of **4-Methyl-8-hydroxyquinoline** is its function as a potent, monoprotic bidentate chelating agent.<sup>[2][5]</sup> The nitrogen atom of the pyridine ring and the adjacent phenolic oxygen atom act as donor atoms, forming stable five-membered chelate rings with a wide array of metal ions (e.g.,  $V^{4+}$ ,  $Al^{3+}$ ,  $Fe^{3+}$ ,  $Cu^{2+}$ ,  $Zn^{2+}$ ).<sup>[2][14]</sup> This chelation is often accompanied by a significant change in the solution's fluorescence, a property leveraged in the development of chemical sensors.<sup>[1][15]</sup>



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Figure 1: Metal Chelation by **4-Methyl-8-hydroxyquinoline**.

## Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of **4-Methyl-8-hydroxyquinoline**. While a complete, published dataset for this specific compound is not readily available, the expected spectral features can be inferred from its structure and data from closely related analogs.<sup>[14][16][17]</sup>

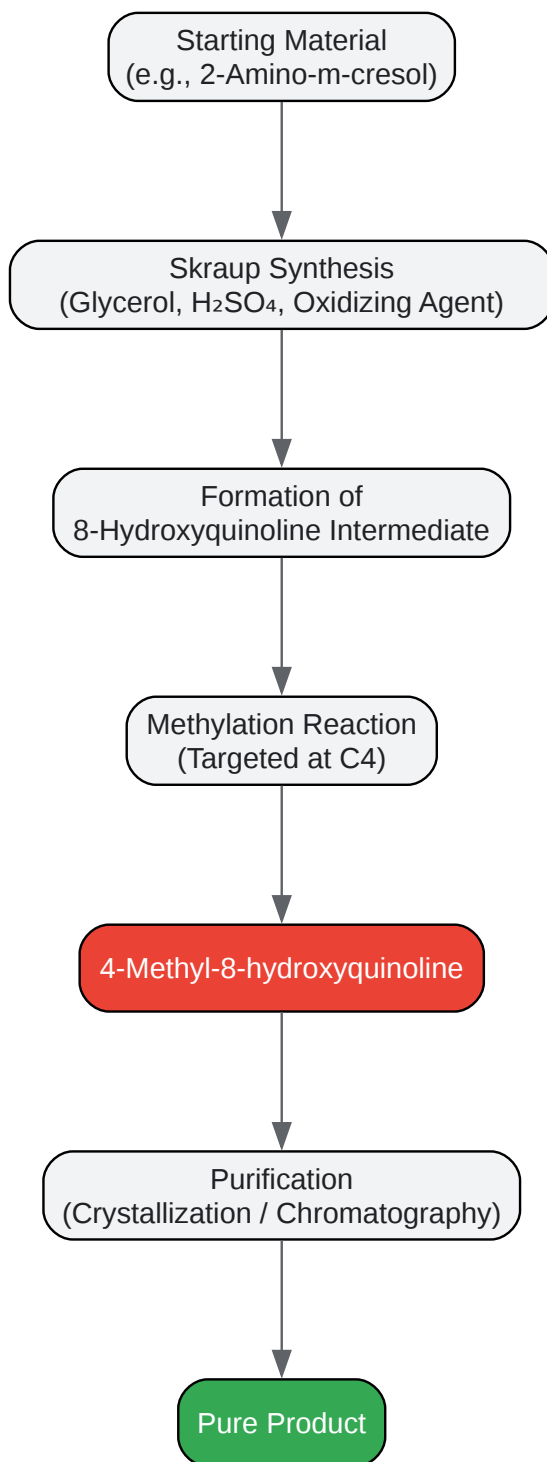
Technique	Expected Features
$^1\text{H}$ NMR	Signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the quinoline ring protons. A singlet in the aliphatic region (approx. 2.5 ppm) for the methyl ( $\text{CH}_3$ ) group. A broad singlet for the hydroxyl (OH) proton, the position of which is solvent-dependent.
$^{13}\text{C}$ NMR	Signals in the aromatic region (approx. 110-155 ppm) for the ten carbons of the quinoline ring system. A signal in the aliphatic region (approx. 15-25 ppm) for the methyl carbon.
IR Spectroscopy	A broad absorption band around $3200\text{-}3600\text{ cm}^{-1}$ for the O-H stretch. Aromatic C-H stretching bands just above $3000\text{ cm}^{-1}$ . C=C and C=N stretching vibrations in the $1500\text{-}1650\text{ cm}^{-1}$ region.
UV-Vis Spectroscopy	Absorption maxima characteristic of the quinoline chromophore, typically observed in the UV region between 250 nm and 400 nm. <sup>[14][17]</sup> Chelation with metal ions can cause a significant shift in these absorption bands.

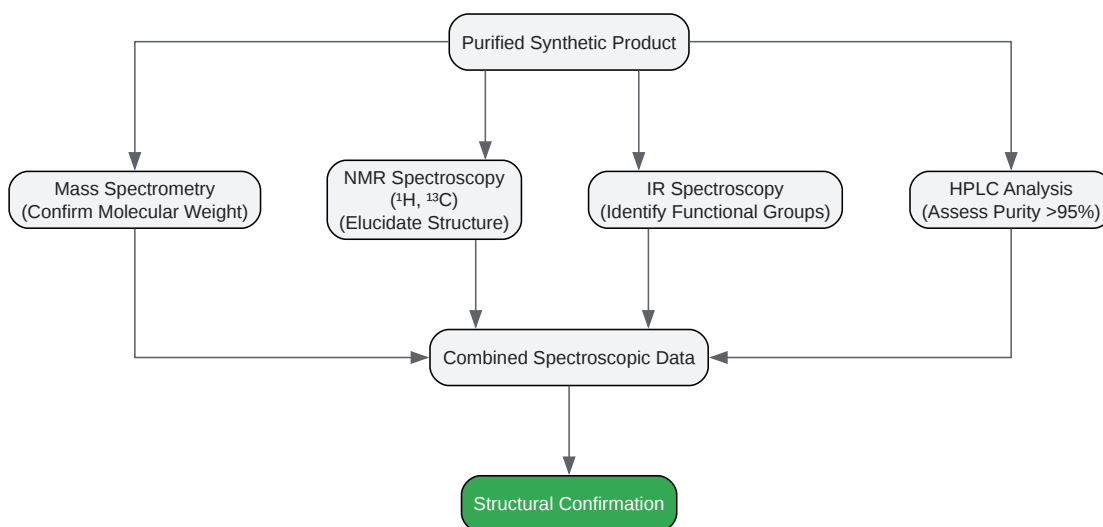
## Experimental Protocols

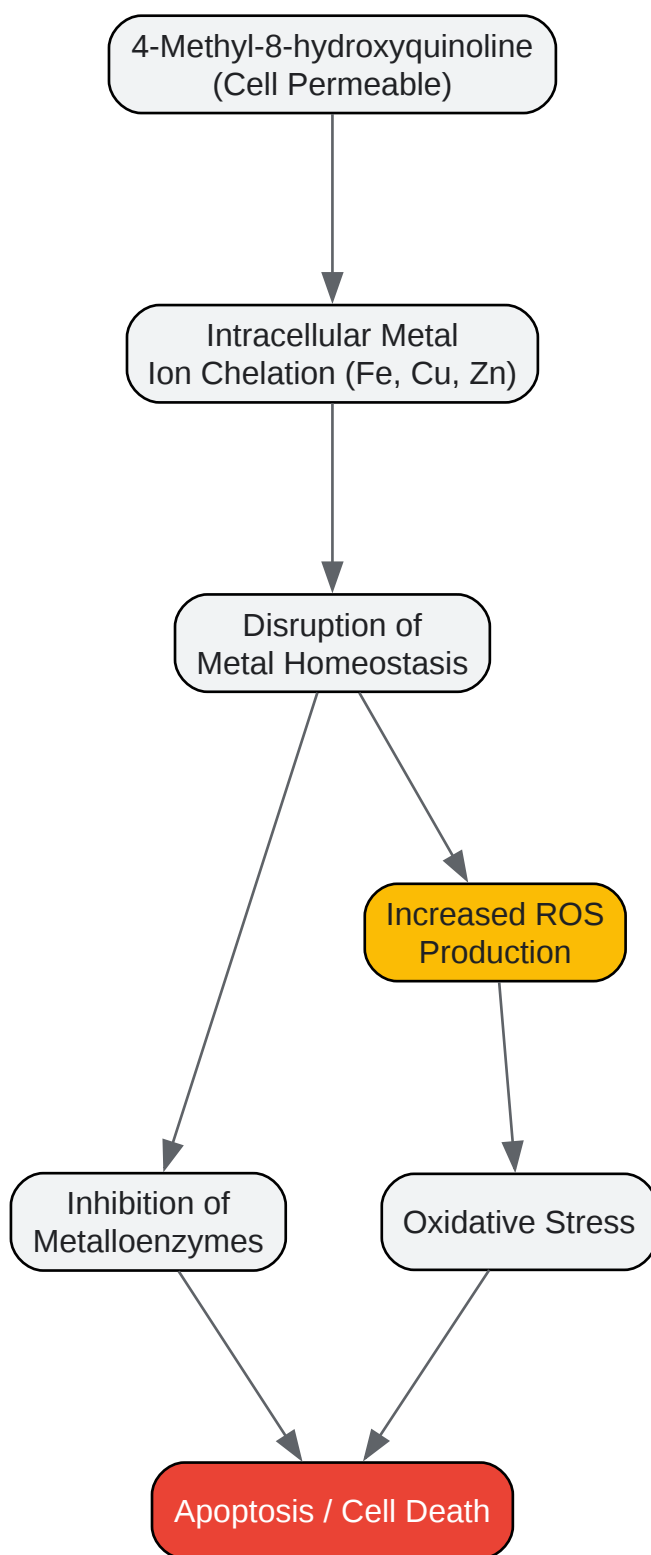
### General Synthesis Pathway

Derivatives of 8-hydroxyquinoline can be synthesized through various established methods, including the Skraup synthesis, Friedländer annulation, and modern cross-coupling reactions.<sup>[1][15]</sup> A targeted approach for synthesizing 4-substituted-8-hydroxyquinolines often starts from a more readily available precursor, such as 4-hydroxy-8-tosyloxyquinoline.<sup>[18]</sup>

The following workflow outlines a plausible synthetic route.







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